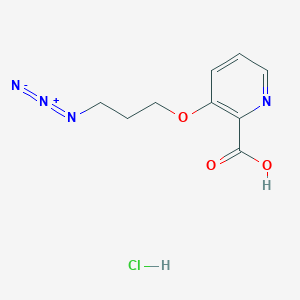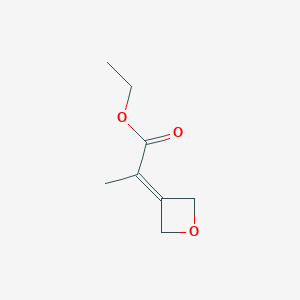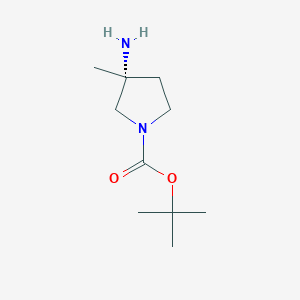
3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
“3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H11ClN4O3 and a molecular weight of 258.66 g/mol. It is a derivative of pyridine-2-carboxylic acid, which is an endogenous metabolite of L-tryptophan known to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Synthesis Analysis
While specific synthesis methods for “3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride” were not found, pyridine-2-carboxylic acid has been used as an efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, producing pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Applications De Recherche Scientifique
Application 1: Catalyst for Multi-component Synthesis
- Summary of Application : Pyridine-2-carboxylic acid is used as a catalyst for the multi-component synthesis of pyrazolo [3,4-b]quinolinones . This process is considered a green synthesis due to its efficiency and reduced chemical waste .
- Methods of Application : The reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. The reaction proceeds through a carbocation intermediate .
- Results or Outcomes : The reaction produces pyrazolo [3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of various substituents in aromatic rings indicates that the reaction proceeds through the carbocation intermediate .
Application 2: Cocrystallization with Squaric Acid
- Summary of Application : Squaric acid is used as a coformer to pyridine carboxylic acid cocrystallization . This process results in the formation of new complexes .
- Methods of Application : The process involves the preparation of three new complexes, including a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct .
- Results or Outcomes : The X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion. In the other two complexes, pyridine carboxylic acids are in a cationic form .
Propriétés
IUPAC Name |
3-(3-azidopropoxy)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3.ClH/c10-13-12-5-2-6-16-7-3-1-4-11-8(7)9(14)15;/h1,3-4H,2,5-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGWHKKHCBOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OCCCN=[N+]=[N-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Azidopropoxy)pyridine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)




![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)




![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)